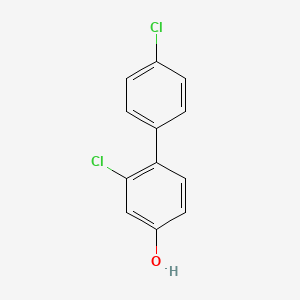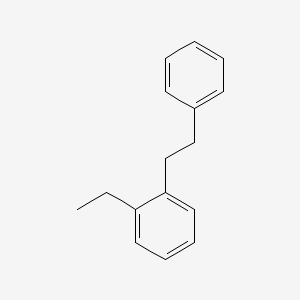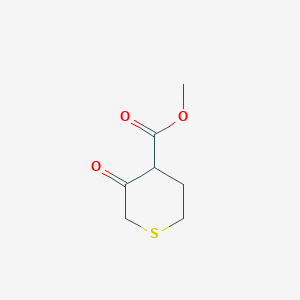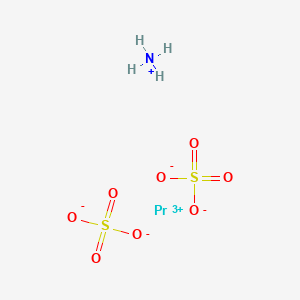
Ammonium praseodymium(3+) disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium praseodymium(3+) disulphate is a chemical compound with the molecular formula H₄NO₈PrS₂. It is a coordination compound that contains praseodymium, a rare earth element, in its +3 oxidation state. This compound is typically used in various chemical analyses and synthesis reactions due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium praseodymium(3+) disulphate can be synthesized through the reaction of praseodymium(III) oxide or praseodymium(III) nitrate with ammonium sulfate in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity raw materials and precise control of reaction parameters. The process may include steps such as dissolution, precipitation, filtration, and drying to obtain the final product in a pure and stable form.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium praseodymium(3+) disulphate undergoes various types of chemical reactions, including:
Oxidation: The praseodymium ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form praseodymium(III) compounds.
Substitution: Ligand exchange reactions can occur, where the sulfate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligands such as chloride, nitrate, or acetate in aqueous or non-aqueous media.
Major Products Formed:
Oxidation: Higher oxidation state praseodymium compounds.
Reduction: Praseodymium(III) compounds.
Substitution: Various praseodymium coordination compounds with different ligands.
Applications De Recherche Scientifique
Ammonium praseodymium(3+) disulphate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of praseodymium ions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of high-tech devices, such as fluorescent lamps, glass polishing, and ceramics.
Mécanisme D'action
The mechanism by which ammonium praseodymium(3+) disulphate exerts its effects involves the interaction of praseodymium ions with various molecular targets. These interactions can lead to changes in the electronic and structural properties of the target molecules, influencing their reactivity and function. The specific pathways and molecular targets depend on the context of the application, such as catalysis, imaging, or material science.
Comparaison Avec Des Composés Similaires
- Ammonium neodymium(3+) disulphate
- Ammonium dysprosium(3+) disulphate
- Ammonium yttrium(3+) disulphate
Comparison: Ammonium praseodymium(3+) disulphate is unique due to the specific properties of praseodymium, such as its electronic configuration and ionic radius. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds containing other rare earth elements.
Propriétés
Numéro CAS |
21995-33-5 |
|---|---|
Formule moléculaire |
H4NO8PrS2 |
Poids moléculaire |
351.08 g/mol |
Nom IUPAC |
azanium;praseodymium(3+);disulfate |
InChI |
InChI=1S/H3N.2H2O4S.Pr/c;2*1-5(2,3)4;/h1H3;2*(H2,1,2,3,4);/q;;;+3/p-3 |
Clé InChI |
HYZRYPNPDNJBGI-UHFFFAOYSA-K |
SMILES canonique |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
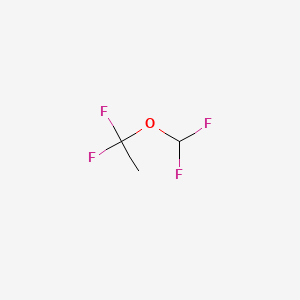
![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)

![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
